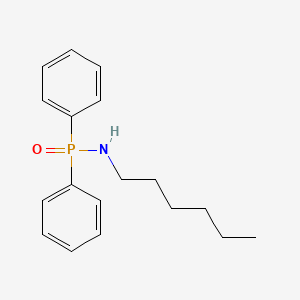![molecular formula C17H17NO4S B14549542 4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate CAS No. 62262-69-5](/img/structure/B14549542.png)
4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with carbonyl sulfide to form the corresponding carbamate. This intermediate is then reacted with 4-mercaptophenyl acetate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl acetates.
Scientific Research Applications
4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)carbamoyl]sulfanyl}phenyl acetate
- 4-{[(4-Methylphenyl)carbamoyl]sulfanyl}phenyl acetate
- 4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate
Uniqueness
4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
62262-69-5 |
|---|---|
Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenyl)carbamoylsulfanyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO4S/c1-3-21-14-6-4-13(5-7-14)18-17(20)23-16-10-8-15(9-11-16)22-12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
InChI Key |
AWGNHIJILAVPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)SC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-(3-oxido[1,2,4]triazolo[1,5-a]pyridin-2-yl)-](/img/structure/B14549460.png)





![8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14549483.png)

![N,N'-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide]](/img/structure/B14549490.png)
![6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14549491.png)


![N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine](/img/structure/B14549521.png)

